molecular formula C15H19N3O3S2 B11170168 N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide

Cat. No.: B11170168
M. Wt: 353.5 g/mol
InChI Key: ZVUMGAYKGSBJGX-UHFFFAOYSA-N
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Description

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods may include the use of automated reactors, high-throughput screening for reaction optimization, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential biological activities and mechanisms of action.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or have other pharmacological effects.

Industry

Industrially, N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can be used in the development of new materials, agrochemicals, or as additives in various formulations.

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)ACETAMIDE
  • N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-NITROBENZENESULFONYL)ACETAMIDE

Uniqueness

N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is unique due to the presence of the 4-methylbenzenesulfonyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H19N3O3S2/c1-10-5-7-11(8-6-10)23(20,21)9-12(19)16-14-18-17-13(22-14)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

ZVUMGAYKGSBJGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(C)(C)C

Origin of Product

United States

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